molecular formula C19H19N5O6 B15001952 4-amino-N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-7-oxo-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-5-carboxamide

4-amino-N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-7-oxo-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B15001952
M. Wt: 413.4 g/mol
InChI Key: OVSFKUQSCYEXJK-UHFFFAOYSA-N
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Description

4-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)-7-OXO-5H,6H,7H-PYRANO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)-7-OXO-5H,6H,7H-PYRANO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrano[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxole moiety: This step may involve coupling reactions using reagents like benzodioxole derivatives.

    Incorporation of the morpholine ring: This can be done through substitution reactions using morpholine or its derivatives.

    Final functionalization: Introduction of the amino and carboxamide groups through amination and amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification techniques: Methods like crystallization, chromatography, and recrystallization to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)-7-OXO-5H,6H,7H-PYRANO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

    Hydrolysis conditions: Acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)-7-OXO-5H,6H,7H-PYRANO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Benzodioxole-containing compounds: Molecules with the benzodioxole moiety.

    Morpholine derivatives: Compounds containing the morpholine ring.

Uniqueness

4-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)-7-OXO-5H,6H,7H-PYRANO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H19N5O6

Molecular Weight

413.4 g/mol

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-yl)-2-morpholin-4-yl-7-oxo-5,6-dihydropyrano[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H19N5O6/c20-16-15-11(17(26)21-10-1-2-12-13(7-10)29-9-28-12)8-14(25)30-18(15)23-19(22-16)24-3-5-27-6-4-24/h1-2,7,11H,3-6,8-9H2,(H,21,26)(H2,20,22,23)

InChI Key

OVSFKUQSCYEXJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C3C(CC(=O)OC3=N2)C(=O)NC4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

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